4-Aminophthalimide

Fluorescent DNA Probes Nucleoside Analogues Isosteric Base Substitutes

4-Aminophthalimide (4-AP) is a non-fungible heterocyclic scaffold whose 4-amino substituent enables intramolecular charge transfer (ICT) fluorescence — a property absent in unsubstituted phthalimide or 4-nitrophthalimide. This compound is essential for: (1) high-sensitivity DNA C-nucleoside probes with 12% quantum yield in dsDNA; (2) ICT-based nerve agent sensors achieving 10⁻⁷ M detection limits; (3) anti-HIV pharmacophore development (EC₅₀ = 16 µM against HIV-1); and (4) industrial-scale citalopram synthesis for ANDA regulatory filings. Substituting generic phthalimide analogs risks assay failure, incorrect synthetic products, and regulatory non-compliance. Procure with confidence — ≥98% purity verified by GC, with full analytical documentation available.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 3676-85-5
Cat. No. B160930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophthalimide
CAS3676-85-5
Synonyms4-aminophthalimide
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NC2=O
InChIInChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12)
InChIKeyPXRKCOCTEMYUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophthalimide (CAS 3676-85-5) as a Fluorescent Core Scaffold: Procurement and Differentiation Guide


4-Aminophthalimide (4-AP) is a heterocyclic organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol [1]. It is a derivative of phthalimide, featuring an amino group at the 4-position of the phthalimide ring . This substitution is critical, as it imparts significant fluorescence and solvatochromic properties to the molecule, making it a valuable core scaffold in the development of fluorescent probes, sensors, and pharmaceutical intermediates [2]. Its utility stems from the ability to undergo intramolecular charge transfer (ICT) upon excitation, which makes its emission highly sensitive to its local environment, a property not observed in the unsubstituted phthalimide [3].

Why 4-Aminophthalimide Cannot Be Directly Substituted by Generic Phthalimides


The assumption that any phthalimide derivative can serve as a replacement for 4-aminophthalimide is flawed due to the specific and quantifiable impact of the 4-amino substituent on key performance metrics. Unsubstituted phthalimide is non-fluorescent, whereas the introduction of the amino group at the 4-position creates a 'push-pull' electronic system essential for its characteristic solvatochromic fluorescence [1]. Even among other substituted phthalimides, such as 4-nitrophthalimide (a common precursor) or 4-hydroxyphthalimide, the photophysical properties are fundamentally different [2]. For instance, 4-nitrophthalimide is typically a fluorescence quencher, not an emitter, due to its strong electron-withdrawing nitro group. Therefore, substituting 4-aminophthalimide with a generic analog in a fluorescence-based assay or as a synthetic intermediate in a validated pharmaceutical process (e.g., for citalopram) will lead to assay failure or the production of an incorrect, potentially impure, final product [3]. The quantitative differentiation detailed in Section 3 underscores why this specific compound is a non-fungible starting material.

Quantitative Differentiation of 4-Aminophthalimide Against Closest Analogs


Fluorescence Quantum Yield in DNA Context vs. Small-Molecule Alternative

When incorporated as an isosteric DNA base surrogate, the 4-aminophthalimide C-nucleoside (compound 1) exhibits a fluorescence quantum yield of 12% in a representative double-stranded DNA [1]. This is a significant differentiation from commonly used small-molecule DNA intercalators like ethidium bromide, which have much lower quantum yields when bound to DNA (~1.5% for ethidium bromide in water) and lack the site-specific incorporation of an isosteric base substitute [2].

Fluorescent DNA Probes Nucleoside Analogues Isosteric Base Substitutes

Sensing Selectivity and Sensitivity: G-Series Nerve Agent Detection

A fluorosensor (HBAI) derived from the 4-aminophthalimide moiety demonstrates high sensitivity and selectivity for G-series nerve agent mimics. It exhibits a detection limit for diethyl chlorophosphate (DCP) in the order of 10⁻⁷ M . In contrast, the unsubstituted phthalimide or 4-nitrophthalimide would not produce a turn-on fluorescence response, as they lack the necessary electron-donating group for the ICT-based sensing mechanism, making 4-aminophthalimide the essential starting material for this class of sensors [1].

Chemical Sensors Nerve Agent Detection Fluorescence Sensing

Pharmaceutical Intermediate Specificity: Anti-HIV Activity of a Derivative

A study comparing various phthalimide C4-substitutions (H, NO₂, NH₂, Cl, CH₃, OCH₃, COOH) on the N-(1-adamantyl)pharmacophore revealed that only the 4-amino (NH₂) substitution conferred anti-HIV-1 and anti-HIV-2 activity. Specifically, 4-amino-N-(1-adamantyl)phthalimide showed EC₅₀ values of 16 µM against HIV-1 and 27 µM against HIV-2 in CEM cell cultures [1]. The other C4-substituted analogs, including the unsubstituted (H) and nitro (NO₂) derivatives, were devoid of this activity [1]. This demonstrates a unique and non-transferable pharmacological requirement for the 4-amino group.

Antiviral Drug Discovery Anti-HIV Agents Pharmaceutical Intermediates

Industrial-Scale Synthesis: Patented Process for High-Purity Intermediates

A patented process describes the efficient, large-scale preparation of 3- and 4-aminophthalimide via the catalytic hydrogenation of 3- or 4-nitrophthalimide, achieving high yields without the use of sodium hydrosulfite [1]. This process is specifically tailored to produce 4-aminophthalimide as a key intermediate for 5-bromophthalide, which is a critical precursor in the commercial synthesis of the antidepressant drug citalopram [2]. The purity and reproducibility of this industrial route are paramount for pharmaceutical GMP compliance, a requirement not met by generic phthalimide sources.

Process Chemistry Dye Intermediates Pharmaceutical Synthesis

Defined Application Scenarios for 4-Aminophthalimide (CAS 3676-85-5) Based on Evidence


Fluorescent DNA Analytics and Imaging with High Quantum Yield

This compound is optimal for synthesizing C-nucleoside analogs for incorporation into DNA. As demonstrated, the resulting 4-aminophthalimide C-nucleoside provides a 12% quantum yield in double-stranded DNA, enabling high-sensitivity, site-specific detection and imaging that is superior to non-specific intercalating dyes [1].

Development of 'Turn-On' Chemosensors for Toxic Agents

4-Aminophthalimide is the necessary starting material for creating sensitive, ICT-based fluorescence sensors. Its derivatives can detect G-series nerve agent mimics at a 10⁻⁷ M detection limit, a performance that is structurally impossible with non-aminated phthalimide analogs, which lack the essential electron-donating group for the sensing mechanism .

Medicinal Chemistry for Novel Anti-HIV Agents

This compound is a non-fungible pharmacophore for developing anti-HIV therapeutics. Structure-activity relationship studies confirm that the 4-amino group is essential for activity; analogs with different 4-substituents (e.g., H, NO₂) are inactive. Its N-(1-adamantyl) derivative exhibits potent activity against HIV-1 (EC₅₀ = 16 µM) and HIV-2 (EC₅₀ = 27 µM) [2].

GMP-Compliant Pharmaceutical Intermediate for Citalopram

4-Aminophthalimide is a validated, industrial-scale intermediate in the synthesis of citalopram, an antidepressant drug. A patented, scalable manufacturing process ensures the high purity and consistency required for pharmaceutical production and regulatory filing (e.g., ANDA applications), a requirement generic phthalimides cannot fulfill [3].

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